![molecular formula C10H14N2O B6269304 rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis CAS No. 1955493-69-2](/img/new.no-structure.jpg)
rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis
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Overview
Description
rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring and an oxane (tetrahydropyran) ring, which are significant in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents used in these reactions would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amine group, forming oxides or other derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or modify other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or other reduced forms.
Scientific Research Applications
rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis:
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific receptors or enzymes.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The pyridine ring could be involved in π-π stacking interactions, while the oxane ring might contribute to the overall molecular stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)oxan-4-amine: Without the chiral centers.
2-(pyridin-4-yl)tetrahydrofuran: Similar structure but with a furan ring instead of an oxane ring.
4-aminopyridine: Lacks the oxane ring but retains the pyridine and amine functionalities.
Uniqueness
The unique combination of the pyridine and oxane rings, along with the specific stereochemistry, makes rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine, cis distinct. This uniqueness could translate to specific binding properties, reactivity, and applications that are not shared by similar compounds.
Properties
CAS No. |
1955493-69-2 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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